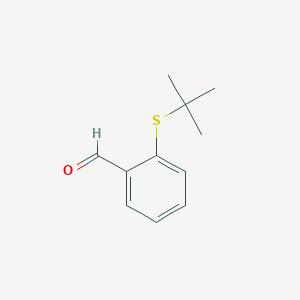

2-(Tert-Butylthio)Benzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring substituted with a formyl group. mdpi.com Its derivatives are a broad class of organic compounds that have been extensively studied and utilized in various chemical processes. chemsrc.comchemicalbook.compreprints.org These compounds are known for their characteristic almond-like odor and are key precursors in the synthesis of pharmaceuticals, dyes, and plastic additives. mdpi.comchemicalbook.com The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, allows for a wide range of chemical transformations, including oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions to form larger molecules like cinnamaldehyde (B126680) and styrene (B11656) derivatives. mdpi.com The versatility of benzaldehyde derivatives in chemical reactions makes them invaluable for creating complex organic molecules and specialized sulfonamide derivatives. preprints.org The synthesis of these derivatives can be achieved through various methods, including the formylation of aryl halides. cdnsciencepub.com

Significance of Thioether Moieties in Chemical Compounds

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. The presence of a sulfur atom in a molecule significantly influences its physical and chemical properties. masterorganicchemistry.com Aryl thioethers, in particular, are of paramount importance in organic chemistry due to their appearance in the core structures of many pharmaceutically important compounds, natural products, and materials. docbrown.info The thioether functional group is the third most prevalent sulfur-containing moiety in FDA-approved drugs, following sulfonamides and β-lactams. masterorganicchemistry.com

The thioether group can be readily oxidized to sulfoxides and sulfones, which further expands their synthetic utility. masterorganicchemistry.com This controlled oxidation allows for the fine-tuning of a molecule's properties, such as its metabolism in a biological system. nih.gov Thioethers are also known to be oxidized by reactive oxygen species, a property that has been harnessed in the design of oxidation-sensitive drug delivery systems. researchgate.net Furthermore, the sulfur atom in a thioether can act as a nucleophile, participating in reactions with alkyl halides. nist.gov The development of new and efficient methods for the synthesis of thioethers, often utilizing transition metal catalysts, remains an active area of research. masterorganicchemistry.com

Position of 2-(Tert-Butylthio)Benzaldehyde within the Family of Thioether-Substituted Benzaldehydes

This compound belongs to the family of thioether-substituted benzaldehydes, where a thioether group is attached to the benzene ring of a benzaldehyde molecule. The position of the thioether substituent (ortho, meta, or para to the aldehyde group) significantly influences the compound's properties and reactivity.

The tert-butylthio group at the ortho position in this compound exerts a notable steric and electronic influence. The bulky tert-butyl group can sterically hinder reactions at the adjacent aldehyde functionality and influence the conformation of the molecule. chemeo.com It has been shown that as the size of the alkyl group in 2-(alkylthio)benzaldehydes increases from methyl to tert-butyl, the proportion of the O-syn conformer (where the carbonyl oxygen is on the same side as the sulfur) decreases significantly. For the tert-butyl derivative, the O-syn conformer is not detectable, indicating a strong preference for the O-trans conformation due to repulsive interactions between the 3p lone pair on the sulfur and the C=O bond. cdnsciencepub.com

In electrophilic aromatic substitution reactions, the thioether group is an ortho-, para- director. masterorganicchemistry.comlibretexts.org This means it activates the ortho and para positions of the benzene ring towards attack by electrophiles. However, the aldehyde group is a meta-director, deactivating the ring. researchgate.netquora.com Therefore, in reactions involving the aromatic ring of this compound, the interplay between these two opposing directing effects would be a key factor in determining the regioselectivity of the reaction. The steric hindrance from the ortho-tert-butylthio group would likely favor substitution at the para position. In cases of disubstituted benzenes with conflicting directing groups, the stronger activating group typically dictates the position of substitution. chemsrc.com

The stability of ortho- versus para-isomers can be influenced by factors such as steric hindrance and the potential for intramolecular interactions like hydrogen bonding. scbt.com In the case of this compound, the proximity of the sulfur atom to the aldehyde group can lead to through-space interactions that affect its conformational preferences and reactivity compared to its meta and para isomers where such interactions are absent. cdnsciencepub.com

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a chemical compound necessitates a detailed analysis of its physical and spectroscopic properties. These characteristics not only aid in its identification and purity assessment but also provide insights into its molecular structure and bonding.

Physical Properties

This compound is a liquid at room temperature. chemicalbook.comlew.ro Specific physical properties are summarized in the table below. Notably, a definitive melting point for this compound is not consistently reported in the available literature, with some sources indicating "N/A". chemsrc.comlew.ro

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄OS | chemsrc.comresearchgate.net |

| Molecular Weight | 194.29 g/mol | chemsrc.comresearchgate.net |

| Boiling Point | 95-97 °C at 0.1 mmHg | chemsrc.comchemicalbook.comlew.ro |

| Density | 1.05 g/cm³ | chemsrc.comlew.ro |

| Melting Point | Not Available | chemsrc.comlew.ro |

Spectroscopic Data

Spectroscopic techniques are instrumental in elucidating the structure of this compound.

1H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. For this compound, the spectrum exhibits a singlet for the aldehydic proton at a downfield chemical shift, which is characteristic for aldehydes. rsc.orgrsc.org The aromatic protons appear as a multiplet in the aromatic region, and a prominent singlet corresponding to the nine equivalent protons of the tert-butyl group is observed in the upfield region. rsc.orgorgchemboulder.com

13C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum of this compound shows a resonance for the carbonyl carbon of the aldehyde group at a characteristic downfield position. The aromatic carbons appear in the typical range for substituted benzene rings, and the quaternary and methyl carbons of the tert-butyl group have distinct signals in the aliphatic region. orgchemboulder.comucc.ie

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aldehyde is characterized by a strong carbonyl (C=O) stretching vibration. docbrown.infotcichemicals.com For aromatic aldehydes like this compound, this peak is typically found around 1700 cm⁻¹. docbrown.info Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which appears as one or two bands in the region of 2830-2695 cm⁻¹. tcichemicals.com The presence of the aromatic ring will also give rise to C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. docbrown.info

Synthesis and Reactivity

The synthesis of this compound is well-established, and its reactivity makes it a valuable intermediate in the preparation of more complex molecules.

Synthetic Methodologies

The most commonly reported synthesis of this compound involves the nucleophilic substitution reaction between 2-chlorobenzaldehyde (B119727) and tert-butyl mercaptan. ucc.ie This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds efficiently to yield the desired product.

Chemical Reactivity and Role as an Intermediate

This compound serves as a key precursor in several synthetic pathways. One notable application is its use in the synthesis of 2,2'-disulfanediyldibenzaldehyde. This conversion is achieved by treating this compound with hydrobromic acid in acetic acid and DMSO. This disulfide derivative is a crucial intermediate in the synthesis of Zileuton, a drug used in the treatment of asthma. ucc.ie

Furthermore, this compound can participate in reactions with other carbonyl compounds. For instance, it has been used in acid-catalyzed reactions with cinnamic aldehydes and chalcones to produce various thiochromene derivatives. mdpi.compreprints.org These reactions highlight the utility of this compound in constructing heterocyclic frameworks. The aldehyde functionality can also undergo typical aldehyde reactions, such as condensation with active methylene (B1212753) compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXCBJAELTJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380294 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65924-65-4 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tert Butylthio Benzaldehyde

Direct Synthetic Routes to 2-(Tert-Butylthio)Benzaldehyde

Direct synthetic methods offer a straightforward approach to this compound, typically involving the formation of the carbon-sulfur bond in a single key step.

Synthesis from 2-Chlorobenzaldehyde (B119727) and Tert-Butylthiol (e.g., Chemburkar Procedure Modification)

A prominent and efficient method for the direct synthesis of this compound involves the reaction of 2-chlorobenzaldehyde with tert-butylthiol. This nucleophilic aromatic substitution reaction is a cornerstone of the synthetic route described in the work by Chemburkar et al. tcichemicals.comtcichemicals.com In this procedure, the sulfur nucleophile, derived from tert-butylthiol, displaces the chlorine atom on the aromatic ring of 2-chlorobenzaldehyde to form the desired thioether.

The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Direct Synthesis of this compound

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Chlorobenzaldehyde, Tert-butylthiol | Base, Solvent | This compound | tcichemicals.comtcichemicals.com |

Role of Specific Reagents and Conditions in Optimizing Yields (e.g., TBD under solvent-free conditions, KOH/DMSO)

To enhance the efficiency and sustainability of the direct synthesis, various reagents and reaction conditions have been explored. The use of a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been investigated in organic synthesis, often under solvent-free conditions to promote greener chemical processes. While specific data on TBD's application in this exact synthesis is not detailed in the provided results, its known catalytic activity in promoting nucleophilic substitution reactions suggests its potential for optimizing the formation of this compound.

The combination of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) is a powerful superbasic medium that can significantly accelerate nucleophilic aromatic substitution reactions. researchgate.netresearchgate.netnih.govorganic-chemistry.org The high polarity of DMSO effectively solvates the potassium cation, leaving a highly reactive "naked" hydroxide or thiolate anion, which can readily attack the electron-deficient aromatic ring of 2-chlorobenzaldehyde. This system is known to promote intramolecular cyclization and other base-catalyzed reactions at or near ambient temperatures, often with high yields. nih.govorganic-chemistry.org While a specific protocol for the synthesis of this compound using KOH/DMSO is not explicitly provided, the principles of its reactivity strongly support its utility in optimizing the yield of this transformation.

Indirect Synthetic Pathways to this compound Precursors

Indirect routes to this compound involve the synthesis of a precursor molecule, which is then converted to the final product in a subsequent step. These pathways often utilize disulfide intermediates.

Formation of Disulfide Derivatives as Intermediates

An important indirect pathway proceeds through the formation of a disulfide derivative. According to the procedure reported by Chemburkar and colleagues, this compound can be treated with hydrobromic acid (HBr) in water to yield the corresponding disulfide, 2,2'-dithiobis(benzaldehyde). tcichemicals.comtcichemicals.com This transformation involves the cleavage of the tert-butyl group and subsequent oxidation to form the disulfide bond.

Table 2: Formation of Disulfide Intermediate

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | HBr, Water | 2,2'-Dithiobis(benzaldehyde) | tcichemicals.comtcichemicals.com |

Generation of 2-Mercaptobenzaldehyde (B1308449) from Disulfides

The disulfide, 2,2'-dithiobis(benzaldehyde), serves as a stable precursor to 2-mercaptobenzaldehyde. The generation of the thiol from the disulfide is a reduction reaction. Various reducing agents can be employed for this purpose. Common reagents for disulfide bond cleavage include sodium borohydride (B1222165) (NaBH₄) and triphenylphosphine (B44618) (PPh₃). researchgate.netugm.ac.idiaea.orgsci-hub.sesci-hub.se

The reduction with sodium borohydride is typically carried out in an alcoholic solvent and is an effective method for converting disulfides to their corresponding thiols. researchgate.netugm.ac.idsci-hub.sesci-hub.se Triphenylphosphine, in the presence of water, can also efficiently reduce disulfides, with the added benefit of forming triphenylphosphine oxide, which can be easily separated. Once 2-mercaptobenzaldehyde is formed, it can then be reacted with a tert-butylating agent to yield the final product, this compound, though this final step is not explicitly detailed in the provided search results.

Exploring Alternative and Novel Synthetic Approaches

The field of organic synthesis is continually evolving, with new methodologies for carbon-sulfur bond formation being developed. While direct application to the synthesis of this compound is not yet reported, several modern strategies hold promise for alternative synthetic routes.

Recent advances in transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium and copper, have significantly expanded the scope of aryl thioether synthesis. nih.govacsgcipr.org These methods often exhibit high functional group tolerance and can be performed under milder conditions than traditional methods.

Furthermore, strategies based on C-H bond functionalization are emerging as powerful tools for the direct formation of C-S bonds, avoiding the need for pre-functionalized starting materials like aryl halides. pku.edu.cn Decarbonylative cross-coupling reactions also present a novel disconnection approach for the synthesis of aryl thioethers from readily available carboxylic acid derivatives. nih.govnih.gov These cutting-edge methodologies represent potential future avenues for the synthesis of this compound and other hindered aryl thioethers.

Rhodium-Catalyzed Hydroacylation/Thio-Conjugate Addition Sequences

Rhodium-catalyzed reactions have emerged as powerful tools in organic synthesis due to their high efficiency and selectivity. In the context of synthesizing sulfur-containing heterocycles, a tandem sequence involving alkyne hydroacylation followed by a thio-conjugate addition has been developed, showcasing the utility of β-tert-butylthio-substituted aldehydes as viable substrates. acs.org This methodology, while not a direct synthesis of this compound itself, demonstrates a key principle applicable to its derivatives and related structures.

The process involves a chelate-controlled alkyne hydroacylation, which is followed by an acid-triggered intramolecular S-conjugate addition. acs.org This one-pot process allows for the assembly of complex sulfur heterocycles from readily available starting materials. The ability to employ aryl, alkenyl, and alkyl aldehydes highlights the broad scope of this rhodium-catalyzed approach. acs.org The key step, the hydroacylation of an aldehyde containing a β-thio substituent, underscores the potential for developing similar rhodium-catalyzed strategies for the direct synthesis or functionalization of this compound.

| Catalyst System | Substrate Scope | Key Transformation | Ref. |

| Rhodium-based | β-(t-Bu-S)-substituted aldehydes and alkynes | Alkyne hydroacylation/thio-conjugate addition | acs.org |

This table summarizes the key aspects of the rhodium-catalyzed tandem reaction.

Tandem Michael-Aldol Reactions in Related Systems

Tandem reactions, which combine multiple synthetic steps in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. While a specific tandem Michael-Aldol reaction for the direct synthesis of this compound is not prominently documented, the principles of this powerful synthetic strategy are widely applied in the synthesis of substituted benzaldehydes and related sulfur-containing compounds. liberty.edunih.gov

Research has focused on developing one-pot syntheses of benzaldehyde (B42025) derivatives by utilizing directed metalation strategies. liberty.edu These methods often involve the in-situ generation of reactive intermediates that then undergo further reactions to introduce substituents at the ortho position of the benzaldehyde ring. liberty.edu Organocatalytic domino reactions, including Michael additions, have also been employed for the enantioselective synthesis of various heterocyclic compounds, demonstrating the versatility of tandem approaches in constructing complex molecular architectures. pnas.org The application of these principles could pave the way for novel, efficient syntheses of this compound and its derivatives.

Electrosynthesis Approaches for Substituted Benzaldehydes

Electrosynthesis is gaining recognition as a green and sustainable alternative to traditional chemical synthesis, as it utilizes electrons as "traceless" reagents, often avoiding the need for harsh oxidants or reductants. researchgate.net The electrochemical synthesis of substituted benzaldehydes and other sulfur-containing compounds has been an area of active investigation.

Electrochemical methods have been successfully employed for the synthesis of various organosulfur compounds through the formation of C–S bonds. researchgate.net These methods can offer high selectivity and functional group tolerance. For instance, the electrochemical reduction of sulfur dioxide has been utilized to generate species that can react with organic halides to form sulfones. rsc.org While a direct electrosynthesis protocol for this compound is not yet established, the existing literature on the electrosynthesis of benzaldehyde derivatives and sulfur-containing molecules suggests that an electrochemical approach is a promising avenue for future research. acs.org The fine control over reaction conditions afforded by electrosynthesis could lead to the development of a highly efficient and environmentally friendly process for the production of this important chemical intermediate.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of chemical syntheses to minimize their environmental impact. The synthesis of this compound can be evaluated and optimized through the lens of these principles, focusing on aspects such as atom economy, waste prevention, and the use of safer chemicals.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwordpress.com Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. Analyzing the atom economy of different synthetic routes to this compound can help identify the most efficient and least wasteful process.

Other important green chemistry metrics include Process Mass Intensity (PMI) , which considers the total mass of materials used (including solvents, reagents, and process aids) to produce a certain mass of product, and the E-Factor , which quantifies the amount of waste generated per kilogram of product. mdpi.comwhiterose.ac.uk By applying these metrics, chemists can identify areas for improvement in the synthesis of this compound, such as reducing solvent usage, employing catalytic rather than stoichiometric reagents, and designing processes that generate fewer waste streams. researchgate.netnih.gov The use of water as a solvent, as demonstrated in some Pd-catalyzed C-H arylations, is a prime example of a greener approach that can significantly improve the environmental profile of a synthesis. unito.it

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | Measures the incorporation of reactant atoms into the final product. | Helps in selecting synthetic routes that minimize waste at the molecular level. |

| Process Mass Intensity (PMI) | Ratio of the total mass of inputs to the mass of the final product. | Provides a holistic view of the process efficiency, including solvents and workup materials. |

| E-Factor | Mass of waste generated per unit of product. | Directly quantifies the wastefulness of a synthesis, encouraging the development of cleaner processes. |

This interactive table outlines key green chemistry metrics and their application to the synthesis of this compound.

Chemical Reactivity and Transformation of 2 Tert Butylthio Benzaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group is the primary site for nucleophilic attack. The general reactivity of this moiety is influenced by both steric and electronic factors, which are significantly modulated by the presence of the adjacent tert-butylthio substituent.

In general, aldehydes are more reactive towards nucleophiles than ketones. pressbooks.publibretexts.org This heightened reactivity is attributed to two main factors: aldehydes have a smaller steric footprint with only one alkyl or aryl substituent attached to the carbonyl carbon, and they possess a more electrophilic carbonyl carbon due to having fewer electron-donating alkyl groups. pressbooks.publibretexts.org

When comparing 2-(tert-butylthio)benzaldehyde to other aromatic aldehydes, its reactivity is nuanced. Aromatic aldehydes like benzaldehyde (B42025) are typically less reactive than their aliphatic counterparts because the phenyl ring can donate electron density to the carbonyl group through resonance, reducing its electrophilicity. pressbooks.publibretexts.org The tert-butylthio group at the ortho position introduces competing electronic effects. The sulfur atom can donate a lone pair of electrons via resonance, which would further decrease the aldehyde's reactivity. Conversely, the electronegativity of the sulfur atom exerts an inductive electron-withdrawing effect, which would increase the carbonyl's electrophilicity. The net effect on reactivity towards nucleophilic addition depends on the balance of these resonance and inductive influences.

The ortho-tert-butylthio group plays a crucial role in modulating the reactivity of the aldehyde, not just through electronic effects but also through its ability to act as a chelating director. In certain metal-catalyzed reactions, the sulfur atom can coordinate to the metal center, holding it in close proximity to the aldehyde. This chelation can control the stereochemical outcome of a reaction and activate the aldehyde towards specific transformations.

A significant example of this influence is seen in rhodium-catalyzed hydroacylation reactions. acs.orgorganic-chemistry.org While β-thio-substituted aldehydes had been used previously, the successful use of this compound derivatives as substrates for alkyne hydroacylation was a novel development. acs.org In these processes, the thioether is believed to play a key role in the catalytic cycle, demonstrating that its presence is not only tolerated but is instrumental in guiding the desired reactivity.

Cyclization Reactions Utilizing the Thioether and Aldehyde Functionalities

The proximate positioning of the aldehyde and thioether groups in this compound makes it an excellent precursor for the synthesis of sulfur-containing heterocycles. Through carefully designed reaction sequences, both functionalities can be engaged to construct fused ring systems.

While direct cyclization to simple thiochromenes from this compound is not prominently documented, related unsaturated heterocyclic cores can be synthesized. For instance, in a tandem reaction sequence initiated by the hydroacylation of an alkyne, the resulting thiochroman-4-one can be converted to a thiochromen-4-one. acs.org This transformation involves an oxidation and elimination step, which can be achieved by adding N-chlorosuccinimide (NCS) and pyridine to the reaction mixture, leading to the formation of a double bond within the heterocyclic ring. acs.orgorganic-chemistry.org

A highly effective method for synthesizing thiochroman-4-ones utilizes a rhodium-catalyzed tandem sequence starting from this compound and an alkyne. acs.orgorganic-chemistry.orgnih.gov This process involves two key steps:

Rhodium-catalyzed hydroacylation : The aldehyde adds across the alkyne, forming a β′-thio-substituted enone intermediate. acs.orgnih.gov

Intramolecular S-conjugate addition : The enone intermediate, often without being isolated, undergoes a subsequent acid-triggered cyclization where the sulfur atom attacks the β-position of the enone in a Michael-type addition to form the six-membered thiochroman-4-one ring. acs.orgorganic-chemistry.org

This methodology is versatile, accommodating a wide range of substituents on both the benzaldehyde and the alkyne, providing access to a diverse library of thiochroman-4-ones in moderate to excellent yields. acs.org Furthermore, by using analogous β-(tert-butylthio)-substituted alkyl or alkenyl aldehydes, this strategy can be extended to synthesize tetrahydrothiopyran-4-ones and hexahydro-4H-thiochromen-4-ones, respectively. acs.orgnih.gov

| This compound Derivative (Substituent) | Alkyne | Product (Thiochroman-4-one) | Yield (%) | Reference |

|---|---|---|---|---|

| H (unsubstituted) | 4-Tolylacetylene | 2-(4-Methylphenyl)thiochroman-4-one | 82 | acs.org |

| 4-OMe | 4-Tolylacetylene | 6-Methoxy-2-(4-methylphenyl)thiochroman-4-one | 85 | acs.org |

| 4-CF3 | 4-Tolylacetylene | 6-(Trifluoromethyl)-2-(4-methylphenyl)thiochroman-4-one | 70 | acs.org |

| 5-Cl | 4-Tolylacetylene | 7-Chloro-2-(4-methylphenyl)thiochroman-4-one | 71 | acs.org |

| H (unsubstituted) | 1-Hexyne | 2-Butylthiochroman-4-one | 81 | acs.org |

A key advantage of the rhodium-catalyzed synthesis of thiochroman-4-ones is that it proceeds as a one-pot reaction. acs.orgorganic-chemistry.orgnih.gov The initial hydroacylation product, the β′-thio-substituted enone, smoothly undergoes the intramolecular S-conjugate addition in situ. acs.orgnih.gov This tandem, or cascade, approach avoids the need for isolation and purification of intermediates, making the process highly efficient and atom-economical.

The versatility of this one-pot procedure is further highlighted by the ability to perform subsequent transformations in the same reaction vessel. For example, after the cyclization to form the thiochroman-4-one is complete, the addition of an oxidizing agent like hydrogen peroxide can convert the product to the corresponding S,S-dioxide (sulfone) derivative. acs.orgorganic-chemistry.org Alternatively, as mentioned previously, the addition of NCS and pyridine can furnish the unsaturated thiochromen-4-one. acs.orgorganic-chemistry.org These one-pot, multi-step sequences provide rapid access to a range of structurally diverse sulfur heterocycles from simple starting materials.

Oxidation Reactions of the Thioether Group

Formation of Sulfoxides and Sulfones

The oxidation of the thioether group in this compound leads to the formation of 2-(tert-butylsulfinyl)benzaldehyde (the sulfoxide) and subsequently 2-(tert-butylsulfonyl)benzaldehyde (the sulfone). The progression of this oxidation is sequential, with the sulfoxide (B87167) being the intermediate product.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. Controlled oxidation to the sulfoxide level can be achieved using reagents such as hydrogen peroxide in acetic acid under mild, transition-metal-free conditions, which offers a "green" and selective method. Other reagents suitable for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate.

Further oxidation of the sulfoxide to the sulfone requires more forcing conditions or more potent oxidizing agents. Reagents like potassium permanganate or an excess of hydrogen peroxide, sometimes in the presence of a catalyst, can facilitate this second oxidation step. The general scheme for these transformations is presented below:

Table 1: Oxidation Products of this compound

| Starting Material | Oxidation Product |

|---|---|

| This compound | 2-(Tert-Butylsulfinyl)Benzaldehyde (Sulfoxide) |

| 2-(Tert-Butylsulfinyl)Benzaldehyde | 2-(Tert-Butylsulfonyl)Benzaldehyde (Sulfone) |

This table is interactive. Click on the product names for more information (if available in a full database).

Implications for Further Synthetic Transformations

The oxidation of the thioether to a sulfoxide or sulfone group has significant implications for the synthetic utility of this compound. The introduction of one or two oxygen atoms to the sulfur center dramatically changes its electronic character from an electron-donating thioether to strongly electron-withdrawing sulfinyl and sulfonyl groups, respectively.

This electronic perturbation influences the reactivity of the adjacent aldehyde and the aromatic ring. For instance, the increased electron-withdrawing nature of the sulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution. Furthermore, sulfoxides themselves are valuable functional groups in organic synthesis. Chiral sulfoxides, for example, are widely used as chiral auxiliaries in asymmetric synthesis. The sulfonyl group is an excellent leaving group, which can be exploited in various substitution and elimination reactions.

Role of this compound in Biginelli Reactions and Related Multi-Component Reactions

The Biginelli reaction is a well-established multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgchemeurope.com Given the presence of the aldehyde functionality, this compound is a potential substrate for this important transformation, which would lead to the formation of dihydropyrimidinones bearing the 2-(tert-butylthio)phenyl substituent at the 4-position.

Investigation of Reaction Mechanisms and Intermediates (e.g., Iminium, Enamine, Knoevenagel)

The mechanism of the Biginelli reaction has been extensively studied, and several pathways have been proposed, with the most widely accepted being the iminium mechanism. organic-chemistry.orgunair.ac.id In the context of this compound, the reaction would proceed through the following key steps:

Iminium Intermediate Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acyliminium ion intermediate. organic-chemistry.org This electrophilic species is highly reactive towards nucleophilic attack.

Nucleophilic Addition: The β-ketoester, existing in equilibrium with its enol form, then acts as a nucleophile and adds to the iminium ion.

Cyclization and Dehydration: The final steps involve cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the dihydropyrimidinone ring system.

Alternative mechanistic pathways involving enamine or Knoevenagel intermediates have also been considered. unair.ac.id The enamine pathway would involve the initial reaction of the β-ketoester and urea to form an enamine, which then attacks the aldehyde. The Knoevenagel pathway would begin with the condensation of the aldehyde and the β-ketoester to form a Knoevenagel adduct, which then reacts with urea. However, experimental and theoretical studies generally favor the iminium pathway as the predominant mechanism for the Biginelli reaction. unair.ac.id

The steric bulk of the ortho tert-butylthio group in this compound might influence the reaction rate and yield, but it is not expected to alter the fundamental mechanistic pathway.

Chelation and Coordination Chemistry

The structure of this compound, featuring both a soft sulfur donor atom (in the thioether) and a harder oxygen donor atom (in the aldehyde carbonyl), suggests its potential to act as a chelating ligand in coordination chemistry.

2 Tert Butylthio Benzaldehyde As a Building Block in Complex Molecule Synthesis

Precursor for Benzo[b]thiophene Derivatives (e.g., 2-Acetylbenzo[b]thiophene)

One of the primary applications of 2-(tert-butylthio)benzaldehyde is as a key precursor in the synthesis of benzo[b]thiophene derivatives. The ortho-positioning of the thioether and aldehyde groups facilitates intramolecular cyclization reactions to form the fused thiophene (B33073) ring system.

A notable example is its role in an efficient synthesis of 2-acetylbenzo[b]thiophene. In this process, this compound is first synthesized via the reaction of 2-chlorobenzaldehyde (B119727) with tert-butyl mercaptan. The resulting compound is then treated with hydrobromic acid in water to yield a disulfide derivative. Subsequent reaction of this intermediate with acetylacetone (B45752) and chloroacetone (B47974) affords 2-acetylbenzo[b]thiophene. This particular derivative is a key intermediate in the production of Zileuton, a medication used in the management of asthma.

Table 1: Synthesis of 2-Acetylbenzo[b]thiophene

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Chlorobenzaldehyde, Tert-butyl mercaptan | - | This compound |

| 2 | This compound | HBr in water | Disulfide derivative |

| 3 | Disulfide derivative | Acetylacetone, Chloroacetone | 2-Acetylbenzo[b]thiophene |

Intermediate in the Synthesis of Biologically Active Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal intermediate for synthesizing various scaffolds that are of interest in medicinal chemistry due to their biological activities.

While the ortho-thioether aldehyde structure is primed for cyclization, specific documented syntheses of benzothiopyrane derivatives directly from this compound are not extensively reported in readily available literature. However, the general reactivity patterns of related ortho-substituted benzaldehydes suggest its potential as a precursor for such structures through appropriate synthetic manipulations, such as chain extension of the aldehyde followed by intramolecular cyclization involving the sulfur atom.

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group).

This transformation is a cornerstone of synthetic chemistry, as it allows for the introduction of a wide array of substituents (derived from the primary amine) into the molecule. The resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. The reaction is typically acid-catalyzed and is reversible. The general stability and ease of preparation of Schiff bases make them valuable in various fields, including the development of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.

General Reaction for Schiff Base Formation:

Pyrimidine-5-carbonitriles

This compound serves as the aldehyde component in multicomponent reactions used to construct pyrimidine-based heterocyclic systems. Specifically, it can be utilized in the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. This synthesis is achieved through a classical three-component reaction involving an aromatic aldehyde, malononitrile, and thiourea.

In this reaction, this compound provides the aryl substituent at the 4-position of the resulting pyrimidine (B1678525) ring. Such multicomponent reactions are highly efficient, combining three starting materials in a single step to create a complex molecular architecture. Pyrimidine-5-carbonitrile scaffolds are of significant interest due to their wide range of reported biological activities, including potential anticancer and antimicrobial properties.

Contribution to the Construction of Heterocyclic Systems

The utility of this compound extends beyond the specific examples above to the general construction of a variety of heterocyclic systems. Its bifunctional nature—an electrophilic aldehyde and a nucleophilic sulfur atom (or a precursor to one)—is key to its versatility.

The syntheses of benzo[b]thiophenes and pyrimidines are prime examples of its role in forming fused and non-fused heterocyclic rings, respectively. The formation of Schiff bases also represents a critical step toward nitrogen-containing heterocycles. For instance, the imine functionality can be further elaborated or can participate in intramolecular cycloaddition reactions to generate more complex ring systems. The strategic placement of the sulfur and aldehyde groups on the benzene (B151609) ring enables synthetic chemists to design and execute pathways to novel sulfur and nitrogen-containing heterocyclic compounds.

Computational Studies and Theoretical Insights

Quantum Chemical Computations (e.g., DFT-B3LYP/6-311+G(d,p))

Quantum chemical computations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set, have been instrumental in modeling the molecular system of 2-(Tert-Butylthio)Benzaldehyde. This level of theory is well-regarded for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

The electronic properties of a molecule are fundamental to understanding its chemical reactivity and spectroscopic behavior. For this compound, DFT calculations are used to determine key electronic parameters. The energy band gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical descriptor of molecular stability and reactivity. A smaller energy gap generally suggests a molecule is more polarizable and has higher chemical reactivity. Theoretical studies on similar aromatic aldehydes have shown that the nature and position of substituents can significantly influence these electronic properties.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the sulfur atom, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) is anticipated around the hydrogen atoms, particularly the aldehydic proton and those on the aromatic ring, marking them as potential sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical and chemical properties. Computational methods allow for a detailed exploration of its conformational landscape and the nature of its intermolecular interactions.

Due to the proximity of the tert-butylthio group and the aldehyde group on the benzene (B151609) ring, the potential for through-space interactions between the sulfur and oxygen atoms (S···O) is a significant area of investigation. These interactions can influence the molecule's preferred conformation. It is hypothesized that this compound may adopt a skew conformation to either facilitate an attractive S···O interaction or to minimize steric hindrance between the bulky tert-butyl group and the aldehyde functionality. The nature of this interaction, whether stabilizing or destabilizing, can be quantified through computational analysis of bond lengths, bond angles, and dihedral angles in the optimized molecular geometry.

While this compound does not possess strong hydrogen bond donors, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, this can lead to the formation of intermolecular hydrogen bonds, influencing its crystal packing and solubility.

Furthermore, if halogen substituents were present on the aromatic ring, the potential for halogen bonding would arise. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. Although not intrinsically present in the parent molecule, derivatives of this compound could be designed to exploit such interactions for applications in crystal engineering and materials science.

Mechanistic Studies using Computational Methods

Computational methods are indispensable for elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the favorability of different reaction pathways.

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the sulfur atom, computational studies can map out the entire reaction pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—which is a critical step in understanding the reaction's kinetics.

For instance, in a nucleophilic addition reaction to the aldehyde, theoretical calculations can model the approach of the nucleophile to the carbonyl carbon. The transition state structure would reveal the bond-forming and bond-breaking processes occurring simultaneously. The geometry of this transition state is influenced by both electronic and steric factors, such as the bulky tert-butylthio group at the ortho position, which can affect the trajectory of the incoming nucleophile acs.org.

Computational studies on similar reactions, like the reaction of benzaldehyde (B42025) with amines to form Schiff bases, have identified key transition states. canterbury.ac.uk These studies show a stepwise mechanism involving the formation of a hemiaminal intermediate followed by dehydration. Similar detailed mechanistic insights could be obtained for reactions of this compound.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as the reaction progresses, providing a visual representation of the reaction's thermodynamics and kinetics.

The height of the energy barrier, known as the activation energy (the energy difference between the reactants and the transition state), determines the rate of the reaction. Computational methods can calculate these energy barriers with a high degree of accuracy. For example, in a hypothetical reaction of this compound, the energy profile would show the energy changes as the reactants are converted to products, including the energies of any intermediates and transition states along the way researchgate.netresearchgate.net.

The following table presents a hypothetical energy profile for a generic two-step reaction of this compound, illustrating the relative free energies of the species involved.

| Species | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate | -5.0 |

| Transition State 2 | +10.0 |

| Products | -20.0 |

Such energy profiles are invaluable for comparing different possible reaction pathways and predicting which one is most likely to occur. For instance, by calculating the activation energies for different nucleophilic attacks on this compound, one could predict the regioselectivity of the reaction. These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions.

Advanced Spectroscopic Characterization Techniques in Research on 2 Tert Butylthio Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-(Tert-Butylthio)Benzaldehyde, offering precise insights into its atomic arrangement and electronic environment.

Elucidation of Molecular Structure and Conformation (e.g., ¹H-NMR, ¹³C-NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The ¹H-NMR spectrum provides information on the chemical environment of the hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present in the molecule.

Similarly, the ¹³C-NMR spectrum of benzaldehyde (B42025) derivatives shows characteristic signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the tert-butyl group rsc.org. The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzaldehyde Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| Benzaldehyde | ¹H | 9.79 (s, 1H), 7.67-7.24 (m, 5H) |

| ¹³C | 192.0, 136.0, 134.1, 129.2, 128.6 | |

| 4-(tert-butyl)benzaldehyde | ¹H | 9.96 (s, 1H), 7.83 (d, 2H), 7.55 (d, 2H), 1.35 (s, 9H) |

Note: This table is based on data for related compounds and serves as a general reference.

Detection of Intermolecular Interactions

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study intermolecular interactions. These interactions play a crucial role in the solid-state packing and solution-state behavior of molecules. While specific studies on the intermolecular interactions of this compound using NMR are not prominently documented, such techniques could reveal through-space correlations between protons of adjacent molecules, providing insights into their spatial arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak in the IR spectrum of an aldehyde is the C=O stretching vibration of the carbonyl group, which typically appears in the region of 1700-1730 cm⁻¹ docbrown.info. For aromatic aldehydes like benzaldehyde, this peak is often observed around 1700 cm⁻¹ docbrown.info. The presence of the tert-butylthio group may slightly influence the position of this band.

Other expected characteristic absorptions include:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (from the tert-butyl group): around 2850-2960 cm⁻¹

C-S stretching: typically in the range of 600-800 cm⁻¹, which can sometimes be weak and difficult to assign definitively.

Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1700 - 1730 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₄OS, with a monoisotopic mass of 194.0765 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 194.

Predicted mass spectrometry data from chemical databases suggests the following m/z values for various adducts:

[M+H]⁺: 195.08382

[M+Na]⁺: 217.06576

[M-H]⁻: 193.06926

The fragmentation of this compound under electron ionization would likely involve cleavage of the tert-butyl group, the thioether linkage, and the aldehyde group, leading to characteristic fragment ions.

UV-Visible and Photoluminescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzaldehyde derivatives typically exhibit strong absorption bands in the UV region. The UV-Vis spectrum of benzaldehyde shows characteristic absorptions corresponding to π-π* transitions of the aromatic ring and the carbonyl group. The presence of the tert-butylthio substituent is expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted benzaldehyde.

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it absorbs light, can provide insights into the excited state properties of a compound. While there is no readily available information on the photoluminescence of this compound, such studies could reveal details about its electronic structure and potential applications in materials science.

Application of Advanced Spectroscopic Methods for Mechanistic Studies

The elucidation of reaction mechanisms involving this compound is greatly facilitated by advanced spectroscopic techniques. These methods provide real-time data on the consumption of reactants, the formation of products, and the detection of transient intermediates, which are crucial for a comprehensive understanding of reaction pathways. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Transient Absorption Spectroscopy (TAS) are particularly powerful for these mechanistic investigations. spectroscopyonline.commt.comnih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is an invaluable non-destructive technique for monitoring the progress of a reaction directly within the NMR tube. nih.gov It allows for the quantitative analysis of all species present in the reaction mixture over time, providing detailed kinetic and structural information without the need for sample workup. nih.govresearchgate.net

In a hypothetical study of an oxidation reaction of this compound to 2-(tert-butylthio)benzoic acid, ¹H NMR spectroscopy could be used to monitor the reaction progress. The disappearance of the characteristic aldehyde proton signal of the starting material and the appearance of the carboxylic acid proton signal of the product would be tracked over time.

Detailed Research Findings: By monitoring a reaction, the concentrations of this compound and its corresponding product can be determined at various time points. This is achieved by integrating the distinct signals of key protons, such as the aldehyde proton (singlet, ~9.9 ppm) of the reactant and the aromatic protons of the product. researchgate.netresearchgate.net This data allows for the determination of reaction kinetics. Furthermore, the appearance of new, temporary signals in the NMR spectrum could indicate the formation of reaction intermediates. spectroscopyonline.com Advanced 2D NMR experiments, such as COSY and HSQC, can be employed to elucidate the structure of these transient species or any unexpected byproducts by revealing proton-proton and proton-carbon correlations. acs.orgresearchgate.net Isotopic labeling studies, for instance, using a deuterated aldehyde (C₆H₄(SC(CH₃)₃)CDO), could further clarify the mechanism by tracking the position of the deuterium atom in the products and intermediates. acs.org

Table 1: Illustrative ¹H NMR Data for Monitoring the Oxidation of this compound

| Time (minutes) | Integral of Aldehyde Proton (~9.9 ppm) | Integral of Aromatic Protons (Product, ~7.5-8.0 ppm) | Concentration of Reactant (M) | Concentration of Product (M) |

| 0 | 1.00 | 0.00 | 0.100 | 0.000 |

| 15 | 0.75 | 0.25 | 0.075 | 0.025 |

| 30 | 0.52 | 0.48 | 0.052 | 0.048 |

| 60 | 0.26 | 0.74 | 0.026 | 0.074 |

| 120 | 0.05 | 0.95 | 0.005 | 0.095 |

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy is a powerful technique for detecting and characterizing short-lived reaction intermediates, such as excited states and radicals, which have lifetimes in the nanosecond to femtosecond range. edinst.com This method is particularly useful for studying photochemical reactions or reactions involving highly reactive species that are not observable by conventional spectroscopic methods. uni-hamburg.de

For instance, in a photochemical reaction involving this compound, TAS could be used to study the mechanism of a sulfur-centered radical formation. The technique involves exciting the sample with a short laser pulse (pump) and monitoring the changes in absorbance with a second, time-delayed probe pulse. edinst.com

Detailed Research Findings: Upon photoexcitation, this compound could form a short-lived excited singlet state, which might then undergo intersystem crossing to a more stable triplet state or react to form other transient species. Each of these intermediates would possess a unique absorption spectrum that could be detected by TAS. acs.orgnih.gov By analyzing the spectral data at different time delays, the formation and decay of these species can be tracked, providing insight into the reaction pathway. For example, a study on a thia-Diels-Alder reaction successfully used femtosecond transient absorption spectroscopy to identify a 1,4-diradical intermediate by its characteristic absorption band, confirming a stepwise reaction mechanism. nih.gov A similar approach could be applied to identify radical intermediates or other transient species in reactions of this compound, helping to distinguish between concerted and stepwise mechanisms. nih.govnih.gov

Table 2: Hypothetical Transient Species in a Photochemical Reaction of this compound

| Transient Species | Characteristic λmax (nm) | Observed Lifetime | Mechanistic Role |

| Excited Singlet State (S₁) | ~380 | 10-100 ps | Initial photoproduct |

| Excited Triplet State (T₁) | ~450 | 1-10 µs | Precursor to radical formation |

| Thiyl Radical | ~520 | 50-500 ns | Key reaction intermediate |

By combining insights from these advanced spectroscopic methods, a detailed and robust understanding of the reaction mechanisms of this compound can be constructed, from the initial reactant transformation to the formation of final products, including the identification of fleeting, yet critical, intermediates.

Biological Activity Research and Methodologies

Antimicrobial Activity Studies

Research into the antimicrobial properties of benzaldehyde (B42025) and its derivatives is extensive, though specific studies on 2-(Tert-Butylthio)Benzaldehyde are not readily found. Generally, the antimicrobial potential of such compounds is assessed through a variety of established methodologies.

In Vitro Screening Methodologies (e.g., Disc Diffusion Method)

In vitro screening is the primary approach to determine the antimicrobial efficacy of a chemical compound. One of the most common techniques is the disc diffusion method . This method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated, and the effectiveness of the compound is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented). While this method is widely used for various benzaldehyde derivatives, specific data from disc diffusion assays for this compound is not available in the reviewed literature.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

The evaluation of antimicrobial agents typically includes testing against a panel of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Studies on various benzaldehyde derivatives have demonstrated a range of activities against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter determined in these studies. nih.gov However, there are no specific reports detailing the evaluation of this compound against any bacterial strains.

Evaluation against Fungal Strains

In addition to bacteria, the antifungal properties of benzaldehyde derivatives are also a subject of investigation. nih.gov These studies often involve testing against fungal strains such as Aspergillus species and Candida albicans. researchgate.netnih.gov The methodologies are similar to those used for bacteria, including the determination of MIC values. nih.gov To date, no studies have been published that specifically assess the antifungal activity of this compound.

Role of Spectroscopic Techniques in Antimicrobial Resistance (AMR) and Susceptibility Testing (AST)

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are emerging as powerful tools in the field of antimicrobial resistance (AMR) and susceptibility testing (AST). mdpi.com These methods can detect changes in the biochemical profile of microorganisms upon exposure to an antimicrobial agent, providing insights into the mechanism of action and potential resistance. mdpi.com While these advanced techniques are applied to study various antimicrobial compounds, their specific application to investigate the effects of this compound has not been documented.

Antileishmanial and Cytotoxic Activity Investigations

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Research has explored the antileishmanial potential of various synthetic compounds, including sulfur-containing derivatives and other benzaldehyde analogues. nih.govnih.gov These investigations typically involve in vitro assays against Leishmania promastigotes and amastigotes to determine the compound's efficacy. nih.gov

Cytotoxicity is a critical aspect of drug discovery, and it is often evaluated in parallel with other biological activities. Assays using various cell lines are conducted to determine the concentration at which a compound becomes toxic to host cells. nih.govresearchgate.net While studies have reported on the antileishmanial and cytotoxic activities of a range of benzaldehyde derivatives, specific data for this compound is currently absent from scientific literature. nih.govnih.govnih.gov

Antioxidant and Enzyme Inhibitory Activities

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. The presence of a tert-butyl group on a phenolic ring is known to enhance antioxidant activity in some compounds. nih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate antioxidant capacity. thaiscience.info

Enzyme inhibition is another important area of study, with research exploring the effects of benzaldehyde derivatives on enzymes like tyrosinase and cholinesterases. nih.govmdpi.com Such studies are relevant for the development of treatments for hyperpigmentation and neurodegenerative diseases, respectively. nih.govmdpi.com Despite the known antioxidant properties of some tert-butylated phenols and the enzyme inhibitory potential of benzaldehydes, there is no specific research available on the antioxidant or enzyme inhibitory activities of this compound. thaiscience.infonih.govmdpi.com

Other Reported Biological Applications of Related Compounds

The structural motif of benzaldehyde and its derivatives is a cornerstone in the development of various biologically active agents. The introduction of different substituents onto the benzaldehyde scaffold can lead to a wide array of pharmacological activities.

Hydroxy-substituted benzaldehydes, for instance, have been investigated for their antiviral properties. A study on a series of these compounds demonstrated that salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) could inhibit the replication of Herpes Simplex Virus Type I (HSV-1). researchgate.net The structure-activity relationship in this class of compounds is distinct for different microbes, indicating that specific substitutions are crucial for eliciting a desired biological effect. researchgate.net Benzaldehyde itself is recognized for a range of biological activities, including insecticidal, antimicrobial, antioxidant, and antifungal properties. researchgate.net

Thio-substituted compounds, particularly those incorporating a benzothiazole (B30560) or imidazole (B134444) ring, have also shown significant biological potential. Benzothiazole derivatives are explored for a multitude of pharmacological activities, such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov Similarly, the synthesis of new 2-thio-substituted-imidazoles is pursued due to the potential for these derivatives to possess useful biological properties. sapub.org Thiocarbohydrazones, which can be synthesized from various benzaldehydes, and their metal complexes have been screened for antimicrobial and antioxidant capacities. nih.gov For example, certain thiocarbohydrazones and their cobalt complexes have shown notable activity against C. albicans and E. coli. nih.gov

Furthermore, the cytotoxic effects of related compounds have been evaluated against various cancer cell lines. A series of 2,5-bis(alkylamino)-1,4-benzoquinones were tested for cytotoxicity against human cancer cell lines including leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer lines, with some compounds showing significant activity. nih.gov

Table 1: Reported Biological Activities of Related Benzaldehyde and Thio-Substituted Derivatives

| Compound Class/Derivative | Biological Activity | Target/Organism | Reference |

|---|---|---|---|

| Hydroxy-substituted benzaldehydes (e.g., Salicylaldehyde) | Antiviral | Herpes Simplex Virus Type I (HSV-1) | researchgate.net |

| Benzaldehyde | Insecticidal, Antimicrobial, Antioxidant, Antifungal | Various | researchgate.net |

| Benzothiazole derivatives | Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory | Various | nih.gov |

| 2-Thio-substituted-imidazoles | General Biological Properties | Not specified | sapub.org |

| Thiocarbohydrazones and their metal complexes | Antimicrobial, Antioxidant | C. albicans, E. coli, S. aureus | nih.gov |

| 2,5-bis(alkylamino)-1,4-benzoquinones | Cytotoxic | HL-60, MDA-MB-435, SF-295, HCT-8 cancer cell lines | nih.gov |

Computational Docking Studies for Biological Targets (e.g., SARS-CoV-2 proteins)

Computational docking is a powerful tool used to predict the binding affinity and orientation of a small molecule (ligand) to a biological macromolecule (receptor), such as a protein. This method has been extensively used to screen for potential therapeutic agents, including for SARS-CoV-2, the virus responsible for COVID-19.

In the context of the COVID-19 pandemic, significant research efforts have focused on identifying inhibitors for key viral proteins. nih.gov The main protease (Mpro) and the spike protein of SARS-CoV-2 are primary targets for such inhibitors. acs.orgresearchgate.netnih.govscienceopen.com Structure-based virtual screening and molecular docking have been instrumental in identifying small molecules that could potentially inhibit viral entry and replication. nih.govacs.orgresearchgate.netnih.gov

For instance, in silico high-throughput virtual screening of large compound databases has been performed to identify potential hits against SARS-CoV-2 Mpro. researchgate.netnih.govscienceopen.com These computational approaches have led to the identification of non-peptidic inhibitors. nih.govscienceopen.com Further molecular dynamics simulations are often used to assess the stability of the predicted ligand-protein complexes. researchgate.netnih.gov

While direct docking studies on this compound were not found in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, molecular docking analysis of 1-benzothiophene-2-carboxylic acid, which contains a sulfur-containing ring fused to a benzene (B151609) ring, was simulated against various proteins, including the SARS-CoV-2 main protease (PDB ID: 6LU7), to evaluate its antiviral potential. nih.gov Similarly, docking studies of thiazole (B1198619) derivatives have been conducted to investigate their binding interactions with targets like tubulin. nih.gov

The general approach for these docking studies involves preparing the target protein structure and a library of ligand molecules. nih.gov Docking software, such as AutoDock Vina, is then used to predict the binding modes and energies. nih.gov The results from these computational studies help in prioritizing compounds for further experimental validation. acs.org

Table 2: Examples of Computational Docking Studies on Related Compounds and SARS-CoV-2 Targets

| Target Protein | Ligand Type / Compound | Study Focus | Key Findings | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Natural Compounds / Small Molecules | Virtual screening for inhibitors | Identification of potential non-peptidic inhibitors with moderate activity. | researchgate.netnih.govscienceopen.com |

| SARS-CoV-2 Spike Protein | FDA-Approved Drugs / Small Molecules | Repurposing drugs to block viral entry | Identification of molecules that could inhibit spike protein cleavage. | nih.govacs.org |

| SARS-CoV-2 Main Protease (6LU7) | 1-Benzothiophene-2-carboxylic acid | Evaluation of anti-viral properties | The hybridized system with Rhodanine showed high inhibitory potential. | nih.gov |

| Tubulin | Thiazole derivatives | Anticancer activity | Identification of potent tubulin polymerization inhibitors with excellent binding modes. | nih.gov |

Environmental Fate and Remediation Research

Degradation Pathways and Kinetics in Environmental Compartments (Soil, Water, Air)

The transformation of chemicals in the environment can occur through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Transformations:

Oxidation: The aldehyde group in 2-(Tert-Butylthio)Benzaldehyde is susceptible to oxidation, potentially forming the corresponding carboxylic acid, 2-(tert-butylthio)benzoic acid. This process can be facilitated by naturally occurring oxidizing agents in soil and water.

Thioether Oxidation: The sulfur atom in the tert-butylthio group can be oxidized to form sulfoxides and subsequently sulfones. These oxidized products may have different environmental fates and toxicities compared to the parent compound.

Biotic Transformations:

Microorganisms in soil and water play a significant role in the degradation of organic compounds. nih.gov Fungi, in particular, have been shown to degrade complex organic molecules. For instance, Penicillium sp. CHY-2 has demonstrated the ability to completely degrade 4-tert-butylphenol (B1678320) in contaminated soil within three weeks. researchgate.net

The degradation of the herbicide dichlobenil, a chlorinated benzonitrile, involves microbial pathways that lead to the formation of various metabolites. nih.gov This suggests that microbial communities could potentially adapt to degrade this compound, likely starting with the oxidation of the aldehyde or thioether functional groups.

The degradation of another thioether-containing compound, the herbicide methamidophos, has also been studied, indicating that microbial breakdown is a relevant environmental fate process for this class of chemicals. nih.gov

The following table summarizes the potential transformation products of this compound based on the reactivity of its functional groups.

| Functional Group | Transformation Process | Potential Product |

| Aldehyde | Oxidation | 2-(tert-butylthio)benzoic acid |

| Thioether | Oxidation | 2-(tert-butylsulfinyl)benzaldehyde (Sulfoxide) |

| Thioether | Oxidation | 2-(tert-butylsulfonyl)benzaldehyde (Sulfone) |

This table is based on general chemical principles, as specific degradation studies for this compound are not available.

Photolysis:

Photolysis, or degradation by light, can be a significant environmental fate process for aromatic aldehydes. Benzaldehyde (B42025) itself can be excited by UV irradiation, leading to the formation of benzoic acid. researchgate.net It is plausible that this compound would undergo similar photochemical transformations, particularly in surface waters and the atmosphere. The presence of the thioether group might also influence the photolytic pathway.

Hydrolysis:

Hydrolysis is the reaction with water. Aldehydes are generally not readily hydrolyzed under typical environmental pH conditions. The thioether linkage is also generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound. ntis.gov

Adsorption and Mobility Studies

The extent to which a chemical adsorbs to soil and sediment particles influences its mobility in the environment. researchgate.net Strong adsorption can limit leaching into groundwater but may lead to accumulation in soil.

Specific adsorption and mobility data for this compound are not available. However, studies on related compounds provide some indications:

The mobility of pesticides in soil is influenced by factors such as organic carbon content and clay content. conicet.gov.ar

Studies on the herbicide glyphosate (B1671968) have shown that it is strongly adsorbed to soil, limiting its vertical movement. conicet.gov.ar

The adsorption of the insecticide endosulfan, which also contains sulfur, varies significantly between different soil types. nih.gov

For the herbicide cyhalofop-butyl, adsorption was found to be positively correlated with clay and organic carbon content. researchgate.net

Given its molecular structure, this compound is expected to have a moderate affinity for soil organic matter due to its aromatic ring and the nonpolar tert-butyl group. The following table presents Freundlich adsorption coefficients (Kf) for some related compounds, illustrating the range of adsorption behaviors.

| Compound | Soil Type | Kf | Reference |

| Endosulfan | Sandy Loam | 6.74 | nih.gov |

| Endosulfan | Clay | 18.75 | nih.gov |

| Methamidophos | Sandy Loam | 0.40 | nih.gov |

| Methamidophos | Clay | 0.98 | nih.gov |

| Cyhalofop-butyl | Sandy Clay Loam | 2.21 | researchgate.net |

| Cyhalofop-butyl | Clayey | 13.39 | researchgate.net |

This table provides data for other pesticides to illustrate the concept of soil adsorption and is not directly representative of this compound.

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. This is a key consideration in environmental risk assessment.

There are no specific studies on the bioaccumulation potential of this compound. The potential for bioaccumulation is often estimated based on a compound's octanol-water partition coefficient (Kow), which indicates its hydrophobicity. A high Kow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.

Without experimental data for this compound, its bioaccumulation potential remains speculative.

Environmental Risk Assessment Methodologies

Environmental risk assessment is a systematic process used to evaluate the potential for adverse effects of chemical substances on the environment. mdpi.commdpi.com The general framework for this assessment involves several key steps:

Hazard Identification: Determining the intrinsic hazardous properties of the substance. For this compound, this would involve assessing its toxicity to various aquatic and terrestrial organisms.

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Evaluating the concentration of the substance in different environmental compartments and the extent to which organisms are exposed.

Risk Characterization: Integrating the hazard, dose-response, and exposure assessments to estimate the probability and magnitude of adverse effects. mdpi.com

A common approach in aquatic risk assessment is the use of the risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.netnih.gov A PEC/PNEC ratio greater than one suggests a potential risk to the environment.

The following table outlines the key components of an environmental risk assessment.

| Assessment Component | Description |

| Hazard Identification | Identifying potential adverse effects on organisms and ecosystems. |

| Dose-Response Assessment | Relating the amount of exposure to the severity of the effect. |

| Exposure Assessment | Determining the pathways and magnitude of environmental exposure. |

| Risk Characterization | Estimating the likelihood and severity of environmental harm. |

Remediation Techniques for Thioether-Containing Pollutants

While specific remediation technologies for this compound have not been documented, several methods are available for treating soil and groundwater contaminated with organic pollutants, including those containing thioether groups. johnfhuntregeneration.co.ukoregonstate.eduresearchgate.netaugustmack.com

Bioremediation: This involves the use of microorganisms to degrade contaminants. johnfhuntregeneration.co.uk For thioether-containing compounds, bacteria and fungi capable of oxidizing the sulfur atom or cleaving the carbon-sulfur bond could be employed.